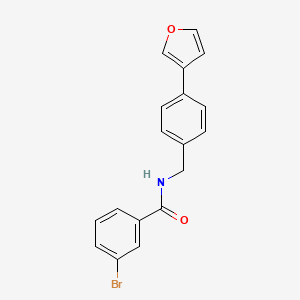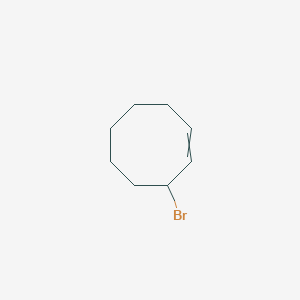
3-Bromocyclooctene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromocyclooctene is an organic compound with the molecular formula C8H13Br It is a derivative of cyclooctene, where a bromine atom is substituted at the third position of the cyclooctene ring
Mechanism of Action
Target of Action
The primary target of 3-Bromocyclooctene is the process of ring-opening metathesis polymerization (ROMP). This compound, being a 3-substituted cyclooctene, plays a crucial role in the synthesis of highly regio- and stereo-regular polymers .
Mode of Action
This compound interacts with its target by participating in the ROMP process. It allows the synthesis of polymers bearing polar substituents, resulting in a series of polyalkenamers with 90–99% head-to-tail/trans configuration .
Biochemical Pathways
The ROMP of this compound affects the biochemical pathway of polymer synthesis. It enables the creation of precisely functionalized polyethylene derivatives and participates in the copolymerization with unfunctionalized cyclic olefins to generate copolymers with tunable properties .
Result of Action
The action of this compound results in the synthesis of highly regio- and stereo-regular polymers. Upon saturation of the backbone using diimide, these polymers represent a class of linear polyethylene derivatives where the polar side chain is located on every eighth carbon .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of other compounds, temperature, and the specific conditions under which the ROMP process is carried out. The thermal properties of both the saturated and unsaturated polymers synthesized using this compound depend strongly on the size and polarity of the functional side groups .
Biochemical Analysis
Biochemical Properties
It is known that 3-Bromocyclooctene can participate in ring-opening metathesis polymerization (ROMP), allowing the synthesis of highly regio- and stereo-regular polymers
Molecular Mechanism
It is known that this compound can participate in ROMP, a type of chain-growth polymerization
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromocyclooctene can be synthesized through several methods. One common approach involves the bromination of cyclooctene. This reaction typically uses bromine (Br2) in the presence of light or a radical initiator to facilitate the addition of the bromine atom to the cyclooctene ring. The reaction conditions often include:
Solvent: Dichloromethane or carbon tetrachloride
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Radical initiators like azobisisobutyronitrile (AIBN)
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control over reaction conditions. This method allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromocyclooctene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclooctadiene.
Addition Reactions: The double bond in the cyclooctene ring can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol
Addition: Hydrogen gas (H2) with a palladium catalyst for hydrogenation
Major Products:
Substitution: Cyclooctanol, cyclooctylamine
Elimination: Cyclooctadiene
Addition: Cyclooctane (from hydrogenation)
Scientific Research Applications
3-Bromocyclooctene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers through ring-opening metathesis polymerization (ROMP).
Biology: The compound can be used to study the effects of brominated organic compounds on biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals and biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Cyclooctene: The parent compound without the bromine substitution.
3-Chlorocyclooctene: Similar structure with a chlorine atom instead of bromine.
Cyclooctadiene: A related compound with two double bonds in the cyclooctene ring.
Uniqueness: 3-Bromocyclooctene is unique due to the presence of the bromine atom, which imparts different reactivity compared to its analogs. The bromine atom makes the compound more reactive in substitution and elimination reactions, providing a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3-bromocyclooctene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAUXFIKYVGQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338445 |
Source


|
| Record name | 3-bromocyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7422-06-2 |
Source


|
| Record name | 3-bromocyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
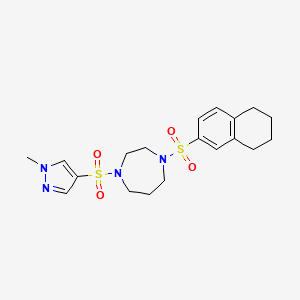
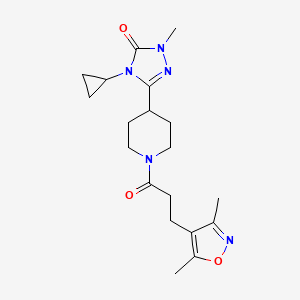
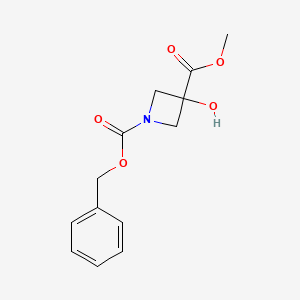
![N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide](/img/structure/B2536993.png)
![N-[cyano(thiophen-3-yl)methyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B2536998.png)
![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B2536999.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)
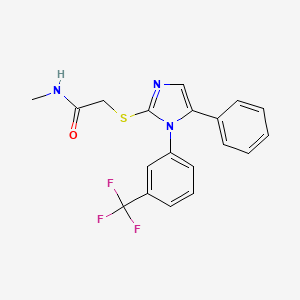
![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)
![N-[4-(pyrimidin-2-yloxy)phenyl]methanesulfonamide](/img/structure/B2537006.png)
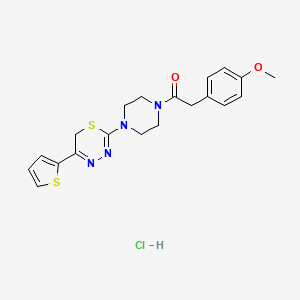
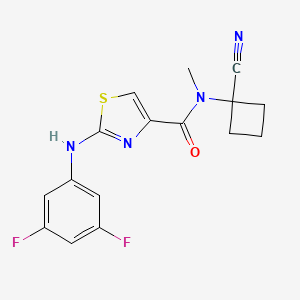
![4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2537009.png)
